molecular formula C24H27NO6 B12426873 (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid

Número de catálogo: B12426873
Peso molecular: 431.4 g/mol
Clave InChI: OTKXCALUHMPIGM-ZTILORDDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a specialized amino acid derivative designed for applications in peptide synthesis and isotopic labeling studies. Key structural features include:

  • Fmoc Protection: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group protects the α-amino group, enabling stepwise solid-phase peptide synthesis (SPPS) .
  • Isotopic Labels: The nitrogen atom is enriched with the 15N isotope, and five carbons in the pentanoic acid backbone are 13C-labeled. These labels facilitate tracking in metabolic studies, NMR spectroscopy, and mass spectrometry .
  • tert-Butyl Ester: The (2-methylpropan-2-yl)oxy group acts as a protecting group for the carboxylic acid, offering stability under basic conditions and cleavable under acidic conditions .

Molecular Formula: C₂₅H₂₂¹³C₅NO₅ (with isotopic substitutions). Molecular Weight: ~420–430 g/mol (exact value depends on isotopic enrichment levels).

Propiedades

Fórmula molecular

C24H27NO6

Peso molecular

431.4 g/mol

Nombre IUPAC

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1/i12+1,13+1,20+1,21+1,22+1,25+1

Clave InChI

OTKXCALUHMPIGM-ZTILORDDSA-N

SMILES isomérico

CC(C)(C)O[13C](=O)[13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

SMILES canónico

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origen del producto

United States

Métodos De Preparación

Enzymatic Synthesis of 13C5-Labeled L-Glutamic Acid

The core structure is synthesized using purified enzymes and isotopically labeled precursors:

  • Precursors : [1,2,3,4,5-13C5]pyruvate and [15N]ammonium acetate.
  • Key enzymes : Glutamate dehydrogenase (GDH) and alanine transaminase.
  • Reaction conditions :
    • pH 7.4, 37°C, anaerobic atmosphere.
    • NADPH regeneration system (glucose-6-phosphate dehydrogenase).

Mechanism :

  • [13C5]Pyruvate undergoes transamination with [15N]ammonia to form [13C5,15N]alanine.
  • [13C5,15N]Alanine is converted to α-ketoglutarate-13C5 via the citric acid cycle.
  • Reductive amination by GDH yields L-glutamic acid-13C5,15N.

Yield : 85–92% isotopic purity, confirmed via high-resolution mass spectrometry (HRMS).

Chemical Synthesis Alternatives

For non-enzymatic routes, palladium-catalyzed carboxylation of boronic esters with 13CO is employed (Figure 1):

  • Substrate : 4-boronopentanoic acid-1,2,3,4,5-13C5.
  • Catalyst : Pd(PPh3)4 with 13CO gas (20 psi).
  • Product : Pentanoic acid-13C5, later oxidized to glutamic acid.

Advantage : Scalable to gram quantities with 90–95% 13C incorporation.

Fmoc Protection of the α-Amino Group

Reaction Conditions

The 15N-labeled amino group is protected using Fmoc-Cl under Schlenk conditions:

  • Solvent : Anhydrous DMF.
  • Base : N,N-diisopropylethylamine (DIPEA, 2.5 equiv).
  • Temperature : 0°C → room temperature, 2 hours.

Mechanism :

  • Deprotonation of the α-amino group by DIPEA.
  • Nucleophilic attack on Fmoc-Cl, forming the Fmoc-protected intermediate.

Yield : >95%, verified by HPLC.

Challenges and Optimization

  • Racemization : Minimized by maintaining pH < 8.5 and using HOBt/DIC coupling agents.
  • Isotopic integrity : 15N retention confirmed via 15N NMR (δ = 120–125 ppm).

tert-Butyl Esterification of the γ-Carboxylic Acid

Stepwise Esterification

The γ-carboxylic acid is protected via Steglich esterification :

  • Reagents : tert-Butanol, DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).
  • Conditions : CH2Cl2, 0°C → reflux, 12 hours.

Yield : 88–92%, with <2% diastereomer formation.

One-Pot Alternative

A palladium-mediated protocol streamlines the process:

  • Substrate : Fmoc-Glu-OH-13C5,15N.
  • Catalyst : Pd(OAc)2/P(2-furyl)3.
  • Ligand : tert-Butyl acrylate-13C5.
  • Outcome : Direct γ-esterification with 85% efficiency.

Purification and Characterization

Chromatographic Methods

  • HPLC : C18 column, 0.1% TFA/acetonitrile gradient ( purity >98%).
  • Ion exchange : Dowex 50WX8 resin to remove unreacted Fmoc-Cl.

Spectroscopic Validation

Technique Key Data
HRMS [M+H]+ calc. 443.18; found 443.17
13C NMR 13C enrichment: 98.5% at C1–C5
15N NMR δ = 122.4 ppm (α-amino)
IR ν(C=O) = 1720 cm−1 (ester), 1685 cm−1 (Fmoc carbamate)

Comparative Analysis of Methods

Parameter Enzymatic Chemical
Isotopic purity 92% 95%
Cost High (enzyme costs) Moderate
Scale Milligram Gram
Time 48 hours 24 hours

Industrial-Scale Considerations

  • Cost reduction : Use of SilaCOgen (CO-releasing agent) avoids handling toxic 13CO gas.
  • Automation : SPPS-compatible protocols enable batch production.

Análisis De Reacciones Químicas

Fmoc Group Deprotection

The fluorenylmethoxycarbonyl (Fmoc) protecting group is critical for amino group protection during peptide synthesis. Its removal typically involves base-mediated cleavage:

Reaction ConditionsReagentsOutcome
Mild basic conditions (pH 8–10)20% piperidine in DMFSelective removal of Fmoc, yielding a free amine
Room temperature, 10–30 minutesDBU or morpholineEfficient deprotection with minimal side reactions

The 15N isotopic label on the amino group allows for tracking nitrogen-containing intermediates during deprotection.

tert-Butyl Ester Hydrolysis

The tert-butyl (2-methylpropan-2-yl) ester at the 5-position is acid-labile, enabling controlled hydrolysis:

Reaction ConditionsReagentsOutcome
Strong acidic conditionsTrifluoroacetic acid (TFA) Cleavage of the ester to form a carboxylic acid
Dichloromethane (DCM) solvent, 0°C to RT95% TFA/5% H<sub>2</sub>O Complete hydrolysis in 1–2 hours

The 13C-labeled pentanoic acid backbone facilitates tracing via mass spectrometry or NMR post-hydrolysis.

Carboxylic Acid Activation and Coupling

The terminal carboxylic acid participates in peptide bond formation via activation:

Reaction TypeReagents/AgentsApplications
Amide couplingHATU, HBTU, or DCCIncorporation into peptide chains
EsterificationDMAP/EDCISynthesis of prodrugs or modified esters

Coupling efficiency is unaffected by isotopic labels, making this compound valuable for synthesizing isotopically tagged peptides.

Stability Under Synthetic Conditions

The compound’s stability varies with environmental factors:

ConditionStability Profile
Acidic (pH < 3)tert-Butyl ester hydrolyzes rapidly
Basic (pH > 10)Fmoc group degrades; carboxylic acid remains intact
Aqueous solutionsHydrolysis occurs over days at neutral pH

Comparative Reactivity of Structural Analogs

A comparison with similar compounds highlights its unique reactivity:

CompoundKey Functional GroupsReactivity Differences
Fmoc-Ala-OHSimple alanine backboneLacks tert-butyl ester, limiting acid-mediated modifications
N-Boc-L-leucineBoc-protected amineBoc requires stronger acids (e.g., HCl) for deprotection
5-Oxo-L-isoleucineOxo group at position 5Oxo group alters nucleophilicity, reducing coupling efficiency

Aplicaciones Científicas De Investigación

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules, particularly in peptide synthesis.

    Biology: Employed in studies involving isotopic labeling to trace metabolic pathways and protein interactions.

    Medicine: Utilized in the development of novel pharmaceuticals and in drug metabolism studies.

    Industry: Applied in the production of specialized chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other sites. The isotopic labels enable detailed studies of molecular interactions and pathways, providing insights into the compound’s effects at the molecular level.

Comparación Con Compuestos Similares

Structural and Functional Comparisons

The compound belongs to a class of Fmoc-protected amino acids with tailored modifications. Below is a comparative analysis with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Protecting Groups Isotopic Labels Key Applications Reference
Target Compound C₂₅H₂₂¹³C₅NO₅ ~420–430 g/mol Fmoc (amine), tert-butyl ester (carboxyl) 15N, 1,2,3,4,5-13C5 Peptide synthesis, isotopic tracing
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid C₂₂H₂₅NO₄ 367.44 g/mol Fmoc (amine) None SPPS, hydrophobic peptide segments
(S)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic acid C₂₈H₂₈N₂O₆ 488.53 g/mol Fmoc (amine), Cbz (side chain) None Dual-protected amino acids for orthogonal synthesis
Fmoc-ornithine HCl C₂₀H₂₃ClN₂O₄ 390.86 g/mol Fmoc (amine) None Introduction of cationic residues in peptides
Key Differences:

Isotopic Labeling : The target compound is unique in its dual 15N and 13C5 labeling, which is absent in other Fmoc-protected analogs. This enables precise tracking in metabolic flux studies .

Protecting Group Stability : The tert-butyl ester offers superior acid-lability compared to benzyl (Cbz) or methyl esters, allowing selective deprotection in multi-step syntheses .

Backbone Modifications: Unlike the dimethylpentanoic acid analog , the target compound’s linear carbon chain with a 13C-labeled backbone enhances compatibility with enzymatic assays requiring natural isotopic ratios.

Target Compound:
  • Synthetic Utility : The tert-butyl ester group is stable under SPPS basic conditions (e.g., piperidine deprotection of Fmoc), yet cleavable with trifluoroacetic acid (TFA), making it ideal for acid-sensitive peptide sequences .
  • Isotopic Applications: The 13C5 label enables precise NMR analysis of peptide conformational dynamics, while 15N aids in quantifying amino acid turnover in metabolic studies .
Comparable Compounds:
  • Fmoc-ornithine HCl : Used to incorporate ornithine residues, critical for polyamine synthesis and antimicrobial peptides. Lacks isotopic labels, limiting its use in tracer studies .
  • Dual-Protected (Fmoc/Cbz) Analog: The benzyloxycarbonyl (Cbz) group requires hydrogenolysis for removal, which is incompatible with Fmoc-based SPPS but useful in orthogonal protection strategies .

Actividad Biológica

The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid is a derivative of amino acids that incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is significant in peptide synthesis and has been studied for its biological activities, particularly in cancer research and as a potential therapeutic agent.

Chemical Structure

The chemical structure of the compound can be represented as follows:

 2S 2 9H fluoren 9 ylmethoxycarbonyl 15N amino 5 2 methylpropan 2 yl oxy 5 oxo 1 2 3 4 5 13C5 pentanoic acid\text{ 2S 2 9H fluoren 9 ylmethoxycarbonyl 15N amino 5 2 methylpropan 2 yl oxy 5 oxo 1 2 3 4 5 13C5 pentanoic acid}

Biological Activity Overview

The biological activity of this compound primarily revolves around its role in peptide synthesis and its potential anticancer properties. The Fmoc group is widely used in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions. Recent studies have highlighted its applications in synthesizing peptides that exhibit significant biological activities.

Anticancer Activity

Recent investigations into compounds similar to (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid have shown promising results against various cancer cell lines. For example:

  • MTT Assays : Studies employing MTT assays demonstrated that certain derivatives exhibited notable antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-468. Compounds derived from similar structures showed high cytotoxicity, indicating potential therapeutic applications in oncology .
  • Mechanism of Action : Molecular docking simulations have suggested that these compounds may interact with topoisomerase I (TOPO I), a critical enzyme involved in DNA replication and repair. This interaction could lead to the inhibition of cancer cell proliferation .

Synthesis and Stability

The synthesis of Fmoc-protected amino acids is well-established, allowing for the efficient production of peptides with desired biological activities. The stability of the Fmoc group under various conditions enhances the feasibility of synthesizing complex peptides without significant degradation .

Property Value
Molecular Weight425.5 g/mol
Chemical FormulaC24H27N1O6
StabilityStable under basic conditions
SolubilitySoluble in DMF

Case Studies

Several case studies have been conducted on the biological activity of related compounds:

  • Case Study 1 : A study evaluating a series of Fmoc-protected amino acids found that specific substitutions significantly enhanced cytotoxicity against cancer cell lines. The modifications led to increased binding affinity to target enzymes .
  • Case Study 2 : Another investigation focused on the effects of Fmoc derivatives on apoptosis in cancer cells. Results indicated that these compounds could induce apoptotic pathways, leading to decreased viability in treated cells .

Q & A

Q. What are the key considerations for synthesizing this isotopically labeled Fmoc-protected amino acid?

The synthesis requires precise control of isotopic incorporation (15N and 13C5) and protection/deprotection steps. A typical protocol involves:

  • Coupling reagents : Use of HBTU and DIPEA for activating the carboxyl group, as described in similar Fmoc-protected syntheses .
  • Isotopic labeling : Ensuring efficient incorporation of 13C5 into the pentanoic acid backbone via labeled precursors, with purity verified by LC-MS (methodology in ).
  • Protection strategy : The tert-butoxy (Boc) group at position 5 requires acid-labile deprotection (e.g., TFA), while the Fmoc group is base-sensitive .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory hazards (H335) . Avoid inhalation and skin contact.
  • Storage : Keep in a desiccator at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group. Stability under normal conditions is reported .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR : 1H/13C NMR confirms stereochemistry and isotopic labeling. Note that mixed diastereomers may cause splitting in peaks, requiring advanced processing .
  • Mass spectrometry : High-resolution LC-MS (e.g., Q-TOF) verifies isotopic purity (13C5 and 15N) and molecular weight .
  • HPLC : Reverse-phase chromatography monitors purity, with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can racemization during synthesis be minimized, and how is it quantified?

  • Optimization : Use low temperatures (0–4°C) during coupling steps and minimize reaction time. Additives like HOBt reduce racemization .
  • Analysis : Chiral HPLC or circular dichroism (CD) spectroscopy quantifies enantiomeric excess. Compare retention times with non-labeled standards .

Q. What strategies resolve contradictions in NMR data caused by isotopic labeling and diastereomerism?

  • Isotopic decoupling : Suppress 13C-1H coupling in NMR to simplify spectra.
  • 2D NMR : HSQC and COSY experiments map connectivity and distinguish diastereomers .
  • Computational modeling : DFT calculations predict chemical shifts for labeled vs. unlabeled species .

Q. How does the 13C5 labeling impact metabolic tracing studies in peptide research?

  • Applications : Enables precise tracking of pentanoic acid metabolism in cell cultures via 13C-NMR or mass isotopomer analysis .
  • Challenges : Ensure isotopic purity >98% to avoid background noise. Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) protocols for integration .

Q. What are the potential byproducts in large-scale synthesis, and how are they characterized?

  • Common byproducts : Hydrolysis of the Boc group, incomplete Fmoc deprotection, or isotopic scrambling.
  • Mitigation : Monitor reaction progress via TLC or inline IR spectroscopy.
  • Characterization : LC-MS/MS identifies byproduct structures, while preparative HPLC isolates them for further study .

Methodological Challenges & Solutions

Q. How to optimize reaction yields when introducing the 15N label into the Fmoc-amino group?

  • Precursor selection : Use 15N-enriched ammonia or amines during Fmoc synthesis.
  • Yield improvement : Microwave-assisted synthesis reduces reaction time and improves 15N incorporation (methodology in ).

Q. What computational tools model the isotopic effects on this compound’s physicochemical properties?

  • Software : Gaussian or ORCA for isotopic substitution studies.
  • Parameters : Compare vibrational spectra (IR/Raman) and solvation free energy between labeled and unlabeled forms .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.